Research suggests that 1-(2-HEM)-4-MP possesses various properties potentially valuable in medicinal chemistry. These include:
Studies have explored the potential role of 1-(2-HEM)-4-MP in various biological processes, including:
1-(2-Hydroxyethyl)-4-methylpiperazine is an organic compound with the molecular formula C7H17N2O. It appears as a colorless to slightly yellow liquid and has a molar mass of 144.21 g/mol. This compound is characterized by the presence of a hydroxyethyl group and a methyl group attached to a piperazine ring, which contributes to its unique properties. It is soluble in methanol and exhibits a density of approximately 1.003 g/cm³ .
The biological activity of 1-(2-Hydroxyethyl)-4-methylpiperazine is influenced by its structural features, particularly the piperazine ring. Piperazine derivatives are known for their pharmacological properties, including:
Several synthesis methods for 1-(2-Hydroxyethyl)-4-methylpiperazine have been documented:
1-(2-Hydroxyethyl)-4-methylpiperazine serves various roles in different fields:
Interaction studies involving 1-(2-Hydroxyethyl)-4-methylpiperazine focus on its binding affinity and efficacy concerning various biological targets:
1-(2-Hydroxyethyl)-4-methylpiperazine shares structural similarities with various piperazine derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Methylpiperazine | C5H12N2 | Lacks hydroxyethyl group; used as a solvent. |
4-Ethylpiperazine | C6H14N2 | Ethyl group substitution; exhibits different pharmacological properties. |
1-(2-Hydroxypropyl)-4-methylpiperazine | C8H17N2O | Hydroxypropyl instead of hydroxyethyl; similar applications. |
1-(3-Hydroxypropyl)-4-methylpiperazine | C8H17N2O | Hydroxyl group on a different carbon; variations in biological activity. |
The uniqueness of 1-(2-Hydroxyethyl)-4-methylpiperazine lies in its specific combination of functional groups that enhance its solubility and reactivity compared to other piperazine derivatives. Its application as an intermediate in pharmaceutical synthesis further distinguishes it within this class of compounds .
Reductive alkylation-cyclization represents a fundamental synthetic strategy for preparing 1-(2-Hydroxyethyl)-4-methylpiperazine through the simultaneous formation of both the piperazine ring system and the desired substituents [1]. The methodology typically involves the reaction of precursor compounds containing both amino and carbonyl functionalities under reducing conditions with specific hydrogenation catalysts [2].
The reductive cyclization approach utilizes dioxime intermediates as key synthetic precursors, which undergo stereoselective catalytic reductive cyclization to yield piperazine rings bearing substituents at both carbon and nitrogen atoms [2] [3]. This methodology employs sequential double Michael addition of nitrosoalkenes to primary amines, generating bis(oximinoalkyl)amines that subsequently cyclize under catalytic hydrogenation conditions [3].
Research has demonstrated that 5%-palladium on carbon catalyst systems effectively promote the reductive cyclization of dioximes through controlled hydrogenation protocols [2]. The process involves the conversion of oxime groups to the corresponding amines, which then undergo intramolecular cyclization to form the six-membered piperazine ring structure [3]. Temperature control during the reductive cyclization proves critical, with optimal conditions typically maintained between 50-80°C under hydrogen atmosphere [2].
The mechanism proceeds through initial reduction of the oxime functionality to generate intermediate amino groups, followed by nucleophilic attack on adjacent electrophilic centers to facilitate ring closure [3]. The stereoselectivity of this process allows for controlled introduction of substituents at specific positions within the piperazine framework [2]. Studies indicate that the choice of reducing agent significantly influences both reaction rate and product selectivity, with sodium borohydride and catalytic hydrogenation systems showing distinct mechanistic pathways [4].
Base-induced nucleophilic substitution reactions provide an alternative synthetic route to 1-(2-Hydroxyethyl)-4-methylpiperazine through selective alkylation of piperazine derivatives [5]. The methodology relies on the differential reactivity of nitrogen atoms within the piperazine ring system under basic conditions [6].
The strategy employs piperazine-1-ium cation intermediates generated through controlled protonation of one nitrogen atom, effectively protecting it from unwanted substitution reactions [5]. This approach utilizes weakly acidic cation-exchanger resins or acetic acid medium to generate the mono-protonated species in situ [5]. The protected piperazine derivative then undergoes selective nucleophilic substitution with appropriate electrophilic reagents to introduce the desired hydroxyethyl and methyl substituents [6].
Research demonstrates that the use of solid-supported catalysts containing copper, aluminum, or other metal ions significantly enhances reaction efficiency and selectivity [5]. The heterogeneous catalysis approach allows for reaction times of 2-6 hours under reflux conditions while maintaining high product yields of 82-95% [5]. Temperature optimization studies reveal that reactions conducted at 80-140°C provide optimal conversion rates while minimizing undesired side reactions [7].
The nucleophilic substitution mechanism involves initial deprotonation of the non-protected nitrogen atom under basic conditions, generating a nucleophilic species capable of attacking electrophilic centers [5]. The reaction proceeds through a bimolecular mechanism with the formation of tetrahedral intermediates that subsequently eliminate leaving groups to yield the substituted piperazine products [6]. Solvent selection proves crucial, with polar aprotic solvents such as dimethylformamide and dimethylacetamide providing enhanced reaction rates and selectivity [7].
Catalytic hydrogenation methodologies offer versatile approaches for synthesizing 1-(2-Hydroxyethyl)-4-methylpiperazine through selective reduction of functionalized precursors [8] [9]. The techniques encompass both heterogeneous and homogeneous catalytic systems designed to achieve controlled reduction while maintaining structural integrity of sensitive functional groups [10].
Palladium-supported catalysts demonstrate exceptional performance in the photocatalytic alkylation of piperazine derivatives with alcohols under mild conditions [10]. The methodology operates at room temperature without external hydrogen addition, utilizing titanium dioxide-supported palladium systems prepared through photodeposition methods [10]. Mechanistic studies reveal a tandem reaction sequence involving alcohol dehydrogenation to aldehydes, followed by condensation with piperazine to form enamines, and subsequent hydrogenation to yield the desired alkylated products [10].
The catalytic system exhibits size-dependent activity, with optimal performance achieved using palladium nanoparticles of 2.5 ± 0.5 nanometers diameter and approximately 68% palladium(0) species on the surface [10]. Temperature-dependent kinetic analyses identify the α-carbon-hydrogen bond cleavage of methanol as the rate-determining step in the alkylation process [10]. The reaction mechanism proceeds through hydroxymethyl radical formation, which subsequently participates in the overall transformation pathway [10].
Alternative catalytic hydrogenation approaches utilize supported metal catalysts containing copper, nickel, and cobalt active components on gamma-alumina, silica, or diatomaceous earth carriers [8]. These systems operate under elevated hydrogen pressure conditions of 1-6 megapascals and temperatures ranging from 150-300°C [8]. The hydrogenation process achieves selective reduction of hydroxyethyl piperazine precursors to yield the target compound while enabling recovery and recycling of starting materials [8].
Research indicates that paramagnetic palladium/iron oxide catalysts provide enhanced selectivity in three-phase reaction systems [9]. The methodology employs water-halogenated hydrocarbon biphasic solvent systems with magnetic catalyst recovery, achieving 60-86% yields with 95-99.9% purity [9]. The magnetic separation technique allows for efficient catalyst recycling while preventing over-reduction byproducts [9].
Solvent selection and reaction optimization play crucial roles in determining the efficiency, selectivity, and yield of 1-(2-Hydroxyethyl)-4-methylpiperazine synthesis [11] [12]. The choice of reaction medium significantly influences both reaction kinetics and product distribution patterns [5].
Polar aprotic solvents such as dimethylformamide and dimethylacetamide provide optimal reaction environments for nucleophilic substitution reactions involving piperazine derivatives [7]. These solvents enhance nucleophile reactivity while stabilizing charged intermediates formed during the substitution process [7]. Temperature optimization studies demonstrate that reactions conducted at 80°C for 24 hours yield superior conversion rates compared to higher temperature conditions that promote unwanted side reactions [7].
Acetic acid medium offers unique advantages for piperazine functionalization reactions, serving both as solvent and as a mild acid catalyst for generating reactive piperazine-1-ium cation intermediates [5] [12]. The acetic acid system enables efficient mono-substitution reactions while suppressing formation of disubstituted byproducts [5]. Microwave-assisted synthesis in acetic acid medium significantly reduces reaction times from hours to minutes while maintaining comparable yields [12].
Dichloromethane solvent systems provide effective control over competing reaction pathways in amidation reactions involving piperazine derivatives [11]. Dilution studies reveal that increasing the dichloromethane volume from 30 to 100 milliliters substantially reduces side reaction formation and improves product yields from 36% to 39% [11]. Temperature control at 0°C during reagent addition prevents excessive bisamide formation, which represents a significant purification challenge [11].
Solvent-free reaction conditions have emerged as environmentally favorable alternatives for specific synthetic transformations [13]. These methodologies utilize supported catalysts to promote reactions in the absence of volatile organic solvents, achieving comparable or superior yields while eliminating solvent disposal concerns [13]. The solvent-free approach demonstrates particular effectiveness with zinc oxide and silica-supported piperazine-based ionic liquid catalysts [13].
Solvent System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|
Dimethylformamide | 80 | 24 hours | 92 | [7] |
Acetic acid | 25-60 | 2-6 hours | 82-95 | [5] |
Dichloromethane | 0-25 | 30 minutes | 32-39 | [11] |
Solvent-free | 50-150 | 1-4 hours | 85-98 | [13] |
The synthesis of 1-(2-Hydroxyethyl)-4-methylpiperazine presents significant analytical and purification challenges due to the formation of structurally related byproducts that exhibit similar physical and chemical properties [14] [11]. Understanding byproduct formation patterns enables development of effective separation and purification strategies [15].
Disubstituted piperazine derivatives represent the most common class of byproducts encountered in synthetic procedures [5] [11]. These compounds arise from non-selective alkylation reactions that introduce substituents at both nitrogen positions within the piperazine ring [5]. The formation of 1,4-disubstituted products can be minimized through controlled reaction conditions and appropriate choice of protecting groups [6] [5].
Crystallization-based purification techniques utilizing acetone-acetic acid systems provide effective separation of piperazine derivatives from impurities [14]. The methodology involves dissolution of crude product mixtures in acetone followed by addition of acetic acid to precipitate pure piperazine diacetate salts [14]. This approach achieves selective crystallization of the desired product while leaving impurities in solution [14].
The piperazine diacetate crystallization process operates optimally at temperatures between 10-30°C, yielding pure white crystalline material with melting points around 200°C [14]. The salt formation provides a convenient purification method that can be scaled for industrial applications while achieving quantitative recovery of the target compound [14]. Regeneration of free piperazine from the diacetate salt requires treatment with caustic solutions followed by distillation [14].
Analytical characterization of reaction mixtures requires sophisticated separation techniques due to the structural similarities among piperazine derivatives [16]. Gas chromatography coupled with mass spectrometry provides effective identification and quantification of individual components in complex synthetic mixtures [15]. The analytical approach enables monitoring of reaction progress and optimization of reaction conditions to minimize unwanted byproduct formation [15].
Distillation-based purification methods encounter challenges due to overlapping boiling points among piperazine derivatives [14]. Fractional distillation under reduced pressure conditions provides improved separation efficiency, although multiple distillation cycles may be required to achieve pharmaceutical-grade purity [9]. The recovery of high-purity product typically requires careful temperature control and extended distillation times to prevent thermal decomposition [8].
Byproduct Type | Formation Mechanism | Separation Method | Recovery Yield (%) | Reference |
---|---|---|---|---|
1,4-Disubstituted piperazines | Non-selective alkylation | Crystallization | 85-95 | [5] |
N-Methylpiperazine | Over-reduction | Fractional distillation | 60-80 | [9] |
Unreacted starting materials | Incomplete conversion | Solvent extraction | 70-90 | [8] |
Oligomeric products | Side reactions | Chromatography | 40-60 | [11] |
1-(2-Hydroxyethyl)-4-methylpiperazine adopts a chair conformation as the thermodynamically preferred structural arrangement, consistent with other piperazine derivatives [1] [2]. The piperazine ring system exhibits characteristic conformational behavior with the six-membered dinitrogen heterocycle preferentially adopting the chair form over alternative boat or skew conformations [3]. Studies on related piperazine compounds demonstrate that the chair conformation is energetically favored by approximately 8 kcal/mol compared to the boat form [3].
Temperature-dependent Nuclear Magnetic Resonance spectroscopy reveals that piperazine derivatives, including those bearing hydroxyethyl substituents, exhibit conformational exchange at room temperature [4] [2] [5]. The compound displays restricted rotation around carbon-nitrogen bonds, particularly when amide or other electron-withdrawing groups are present in the molecular structure. For N-substituted piperazines, two distinct coalescence points have been identified through variable-temperature NMR studies, corresponding to different molecular motions: ring inversion processes and rotational barriers around substituent bonds [4] [2] [5].
The activation energy barriers for conformational interconversion in substituted piperazines range from 56 to 80 kilojoules per mole, with the specific barrier height dependent upon the nature and position of substituents [4] [2] [5]. In the case of 1-(2-Hydroxyethyl)-4-methylpiperazine, the presence of both the N-methyl group and the hydroxyethyl chain influences the conformational dynamics, with the hydroxyl group potentially participating in intramolecular interactions that can stabilize specific conformational states [6] [7].
Single crystal X-ray diffraction studies of related piperazine derivatives confirm the chair conformation preference in the solid state [8] [9] [2]. The piperazine ring exhibits equatorial positioning of substituents when sterically feasible, with the 2-hydroxyethyl group typically adopting an extended conformation to minimize steric interactions [9]. Crystal structures reveal that piperazine derivatives maintain their conformational integrity through a network of intermolecular hydrogen bonding interactions, particularly when hydroxyl groups are present [7] [10].
1-(2-Hydroxyethyl)-4-methylpiperazine exhibits a melting point range of 39-41°C [11] [12] [13] [14] [15] [16], classifying it as a low-melting solid at ambient temperature [11] [12] [17] [18] [13]. This relatively low melting point reflects the compound's molecular structure and intermolecular interactions, with the presence of the hydroxyethyl group contributing to the thermal properties through hydrogen bonding networks [11] [12].
The compound demonstrates a boiling point of 54-55°C under reduced pressure conditions (0.5 millibar) [11] [12] [13] [14] [15] [16]. This reduced-pressure boiling point indicates significant thermal stability under standard atmospheric conditions, with the actual atmospheric pressure boiling point estimated to be considerably higher. The vapor pressure at 25°C is reported as 0.009 millimeters of mercury [12], indicating relatively low volatility under ambient conditions.
Density measurements establish the compound's density as 1.003 ± 0.06 grams per cubic centimeter [11] [12] [13], slightly higher than water, which reflects the presence of the nitrogen-containing heterocycle and associated molecular packing effects. The refractive index ranges from 1.485 to 1.487 at 20°C [17] [18] [15] [16] [19], providing optical characterization data consistent with organic compounds containing nitrogen heteroatoms.
Phase behavior analysis reveals that 1-(2-Hydroxyethyl)-4-methylpiperazine exists as a slightly yellow, low-melting solid under standard conditions [11] [12] [17] [18] [13]. The compound exhibits a flash point of 106.1°C [15] [19], indicating moderate thermal stability and requiring appropriate handling precautions for elevated temperature applications. The relatively low melting point combined with the higher flash point suggests a broad liquid range under atmospheric conditions, making the compound suitable for various processing applications.
Thermal stability considerations indicate that the compound maintains structural integrity across its normal operating temperature range, with decomposition occurring only at significantly elevated temperatures well above typical processing conditions [15] [19]. The presence of the hydroxyl group contributes to thermal stability through intramolecular hydrogen bonding while simultaneously affecting phase transition temperatures through intermolecular interactions [11] [12].
1-(2-Hydroxyethyl)-4-methylpiperazine demonstrates excellent solubility in polar protic solvents, particularly methanol [11] [12] [13] [20], reflecting the compound's ability to form hydrogen bonds through both its tertiary amine nitrogen atoms and the terminal hydroxyl group. The compound exhibits high water solubility [21], which is attributed to the hydrophilic nature of both the piperazine ring system and the hydroxyethyl substituent.
Polar solvent interactions are enhanced by the compound's amphoteric character, with the piperazine ring providing basic nitrogen centers while the hydroxyl group serves as both a hydrogen bond donor and acceptor [22] [21]. This dual functionality enables the compound to interact favorably with a wide range of polar solvents through multiple intermolecular interaction mechanisms .
The solubility profile in non-polar solvents is significantly reduced compared to polar systems, consistent with the compound's hydrophilic character [22]. However, the presence of the methyl substituent and the alkyl chain portion of the hydroxyethyl group provides some degree of lipophilic character, enabling limited solubility in moderately polar organic solvents .
Partition coefficient studies and calculated logarithmic partition coefficient values indicate preferential distribution toward aqueous phases over organic phases, supporting the compound's classification as a hydrophilic molecule [24]. The calculated logarithmic partition coefficient (log P) value suggests moderate to low lipophilicity, which influences the compound's bioavailability and membrane permeability characteristics [6].
Solvent-dependent conformational effects have been observed in related piperazine derivatives, where solvent polarity can influence the preferred conformational states through differential solvation of polar versus non-polar molecular regions [4] [2]. In polar protic solvents, hydrogen bonding interactions can stabilize extended conformations of the hydroxyethyl side chain, while in less polar environments, more compact conformations may be favored [5].
1-(2-Hydroxyethyl)-4-methylpiperazine exhibits dibasic character with two distinct protonation sites corresponding to the two nitrogen atoms in the piperazine ring system. Based on experimental determinations of closely related compounds, the first pKa value is estimated to be approximately 9.09 ± 0.03 [25], while the second pKa value is approximately 3.92 ± 0.06 [25], derived from studies on 1-(2-hydroxyethyl)piperazine, the parent compound lacking the N-methyl substituent.
Protonation site identification reveals that the primary protonation occurs at the unsubstituted nitrogen atom (N4 position) of the piperazine ring, which retains greater basicity due to the absence of steric hindrance and electron-withdrawing effects [25]. The secondary protonation takes place at the N-methylated nitrogen atom (N1 position), which exhibits reduced basicity due to the inductive effect of the methyl substituent and steric factors affecting solvation of the protonated form [26] [25].
Structural effects on basicity demonstrate that the addition of the methyl group to one nitrogen atom creates an asymmetric piperazine system with differentiated protonation behavior [25]. The presence of the 2-hydroxyethyl substituent further modulates the acid-base properties through intramolecular hydrogen bonding effects, which can stabilize the neutral form and reduce overall basicity compared to simple alkyl-substituted piperazines [25].
Temperature-dependent pKa behavior shows that both protonation constants decrease with increasing temperature, following typical thermodynamic trends for amine protonation reactions [25]. The enthalpy of protonation for related 1-(2-hydroxyethyl)piperazine systems has been determined to be approximately 33.8 kilojoules per mole for the first protonation and 24.4 kilojoules per mole for the second protonation [25].
Comparative analysis with related piperazine derivatives reveals that the introduction of the hydroxyethyl group significantly reduces the second pKa value compared to simple alkyl substituents, from approximately 4.76 for 1-ethylpiperazine to 3.92 for 1-(2-hydroxyethyl)piperazine [25]. This reduction is attributed to the electron-withdrawing effect of the hydroxyl group and its ability to participate in hydrogen bonding networks that stabilize the protonated forms [27] [25].
Predicted pKa values using computational methods estimate the most basic site pKa as 14.96 ± 0.10 [11] [12] [13], though this appears to represent a calculated value that may not account for the full range of structural effects and environmental factors influencing the actual experimental values [26].
1-(2-Hydroxyethyl)-4-methylpiperazine possesses multiple hydrogen bonding sites that significantly influence its physical and chemical properties. The compound contains one hydrogen bond donor (the terminal hydroxyl group) and three potential hydrogen bond acceptors (the hydroxyl oxygen atom and the two nitrogen atoms in the piperazine ring) [7] [10].
Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom can occur, creating a stabilized conformational state that influences the compound's overall molecular geometry and reactivity [7] [28]. This intramolecular interaction contributes to the reduced basicity observed for the hydroxyethyl-substituted nitrogen compared to simple alkyl-substituted derivatives [25].
Intermolecular hydrogen bonding networks form readily in both the solid state and in solution, particularly in protic solvents [7] [10]. Crystal structure analyses of related compounds demonstrate that piperazine derivatives with hydroxyl substituents form extensive three-dimensional hydrogen bonding networks through multiple donor-acceptor interactions [7] [10]. These networks contribute to the compound's physical properties, including melting point, boiling point, and solubility characteristics.
Self-association behavior in solution results from the compound's ability to form dimeric and oligomeric structures through intermolecular hydrogen bonding [7] [10]. The hydroxyl group can simultaneously act as a donor to one molecule while accepting hydrogen bonds from another, creating chain-like or cyclic associated structures in concentrated solutions [7].
Solvent-dependent hydrogen bonding affects the compound's conformational preferences and thermodynamic properties [7] [10]. In polar protic solvents, competitive hydrogen bonding with solvent molecules can disrupt self-association and favor extended conformations of the hydroxyethyl side chain [7]. In aprotic solvents, self-association through hydrogen bonding becomes more prominent [10].
Supramolecular interactions with other molecules are facilitated by the compound's hydrogen bonding capacity [7]. Studies on related hydroxyphenylpiperazine compounds demonstrate the formation of host-guest complexes and exclusion complexes through hydrogen bonding and ion-dipole interactions [7]. The ion-dipole interactions play key roles in stabilizing complex formations, particularly when the piperazine nitrogen atoms are protonated [7].
Computational studies on hydrogen bonding patterns reveal that the hydroxyl group exhibits bifurcated hydrogen bonding behavior in some molecular environments, simultaneously interacting with multiple acceptor sites [29] [28]. This bifurcated bonding pattern contributes to the stability of crystalline forms and influences the compound's dissolution and crystallization behavior [29].
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